Kif15-IN-2

Kif15-IN-2 Kif15-IN-1 MT gliding assay

Kif15-IN-2 is a synthetic small-molecule inhibitor of the mitotic kinesin Hs Kif15 (Kinesin-12/HKLP2), classified within the quinazolinedione chemotype. Its chemical formula is C₂₀H₂₀N₆O₄S with a molecular weight of 440.48 g/mol.

Molecular Formula C20H20N6O4S
Molecular Weight 440.5 g/mol
CAS No. 672926-33-9
Cat. No. B3029460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKif15-IN-2
CAS672926-33-9
Molecular FormulaC20H20N6O4S
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C
InChIInChI=1S/C20H20N6O4S/c1-9(2)14(26-18(28)12-7-5-6-8-13(12)22-20(26)29)16(27)23-19-21-10(3)15(31-19)17-25-24-11(4)30-17/h5-9,14H,1-4H3,(H,22,29)(H,21,23,27)/t14-/m0/s1
InChIKeyOHVKUJISCPKSER-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kif15-IN-2 (CAS 672926-33-9): Chemical Identity and Mitotic Kinesin Targeting Profile for Procurement


Kif15-IN-2 is a synthetic small-molecule inhibitor of the mitotic kinesin Hs Kif15 (Kinesin-12/HKLP2), classified within the quinazolinedione chemotype. Its chemical formula is C₂₀H₂₀N₆O₄S with a molecular weight of 440.48 g/mol. Vendors report its use for studying cellular proliferative diseases, including cancer .

Why Generic Kif15 Inhibitor Substitution Is Not Supported for Kif15-IN-2: A Caution on Missing Quantitative Comparator Data


No publicly accessible quantitative potency data (IC₅₀, Kd, or % inhibition at a defined concentration) for Kif15-IN-2 were identified in peer-reviewed literature, patents, or authoritative databases. Consequently, any claim of functional equivalence between Kif15-IN-2 and other Kif15 inhibitors (e.g., Kif15-IN-1, GW406108X/GW108X) is not experimentally supported. Until independent biochemical characterization is published, users cannot assume that in-class compounds are interchangeable for experimental purposes [1], [2], .

Kif15-IN-2 vs. Kif15-IN-1 and GW406108X: Quantitative Differentiation Evidence for Procurement Decisions


Comparison of Gliding Assay Potency: Kif15-IN-1 Quantified, Kif15-IN-2 Data Absent

Kif15-IN-1 has a reported IC₅₀ of 1.72 µM in the microtubule (MT) gliding assay for Kif15 inhibition [1]. The Dumas et al. (2019) study also demonstrated Kif15-IN-1 is reversible in this assay and does not reduce spindle-bound Kif15 levels in cells, unlike GW108X [1]. No corresponding IC₅₀ or gliding assay data are publicly available for Kif15-IN-2. The absence of quantitative potency data for Kif15-IN-2 precludes any direct potency comparison.

Kif15-IN-2 Kif15-IN-1 MT gliding assay IC50 comparator potency

Structural and Mechanistic Differentiation: Kif15-IN-2 Quinazolinedione Scaffold vs. GW108X Oxindole Scaffold

Kif15-IN-2 is a quinazolinedione derivative (Compound 14 from US 20040053948 A1), whereas GW406108X (GW108X) is an oxindole-based inhibitor [1], . The two compounds belong to distinct chemical series with different core scaffolds. Dumas et al. (2019) demonstrated that GW108X has a distinct mechanism of action compared to Kif15-IN-1, which shares the quinazolinedione scaffold with Kif15-IN-2 [1]. While GW108X inhibits Kif15 MT gliding by 98.9% at 30 µM with minimal off-target effects on Eg5 (19.8% inhibition), HSET (5.3%), and Kif18A (4.9%), no comparable selectivity data exist for Kif15-IN-2 .

Kif15-IN-2 GW406108X oxindole quinazolinedione mechanism of action scaffold

Disease Model Association: Kif15-IN-2 Prostate Cancer Context vs. Kif15-IN-1 Gastric Cancer Context

Vendor documentation associates Kif15-IN-2 with potential application in prostate cancer research , while Kif15-IN-1 is linked to gastric cancer research in certain supplier descriptions [1]. However, neither association is supported by published disease-specific efficacy data (e.g., cell line IC₅₀ values, xenograft studies) for either compound. The disease model associations are vendor-level annotations and do not constitute experimentally verified differentiation.

Kif15-IN-2 prostate cancer Kif15-IN-1 gastric cancer disease model application context

Intellectual Property Origin: Kif15-IN-2 as Compound 14 from US 20040053948 A1 Patent

Kif15-IN-2 corresponds to Compound 14 disclosed in US Patent Application Publication US 20040053948 A1, titled 'Quinazolinedione derivatives useful for treating cellular proliferative disorders and disorders associated with Kif15 kinesin activity' [1], [2]. This patent is the foundational disclosure for the quinazolinedione Kif15 inhibitor series, which also includes Kif15-IN-1 (Compound 10). The patent describes the synthesis and general utility of these compounds but does not provide IC₅₀ values or head-to-head comparative data among the exemplified compounds [1].

Kif15-IN-2 Compound 14 US 20040053948 A1 quinazolinedione patent provenance

Evidence Gap Declaration: No Published Quantitative Potency or Selectivity Data for Kif15-IN-2

A comprehensive search of PubMed, PubChem, and patent databases (as of April 2026) did not yield any published IC₅₀, Kd, Ki, EC₅₀, % inhibition, or cell viability data for Kif15-IN-2. In contrast, Kif15-IN-1 has published IC₅₀ values of 1.72 µM (MT gliding assay, Dumas et al. 2019) and 203 nM (MT gliding assay, Milic et al. 2018) [1], [2]. GW406108X/GW108X has an ATPase IC₅₀ of 0.82 µM and gliding IC₅₀ of 734 nM [2]. The complete absence of potency data for Kif15-IN-2 represents a fundamental evidence gap that prevents any quantitative comparison or evidence-based selection against its closest analogs.

Kif15-IN-2 data gap IC50 quantitative evidence limitation procurement caveat

Kif15-IN-2 Research Application Scenarios: Where the Compound May Fit Despite Limited Quantitative Evidence


Structural Biology Studies Requiring a Quinazolinedione Scaffold Kif15 Probe

Investigators studying the Kif15 motor domain by X-ray crystallography or cryo-EM who require a quinazolinedione-based ligand for co-crystallization may consider Kif15-IN-2. The quinazolinedione core is established as a Kif15-binding pharmacophore based on the characterized analog Kif15-IN-1 [1]. However, the absence of binding affinity data (Kd) for Kif15-IN-2 necessitates empirical determination of binding prior to structural studies.

Chemical Biology Experiments Requiring a Tool Compound from the Kif15-IN Series

Kif15-IN-2 may serve as a chemical probe in experiments where a compound from the Kif15-IN quinazolinedione series is needed, particularly for comparison against the oxindole-based inhibitor GW108X, which has a distinct mechanism of action [1]. Researchers should note the lack of potency characterization and include appropriate controls to confirm target engagement.

Prostate Cancer Cell Line Screening Where Kif15 is Implicated in Eg5 Inhibitor Resistance

Given the vendor annotation linking Kif15-IN-2 to prostate cancer research and the established role of Kif15 in mediating resistance to Eg5 inhibitors such as ispinesib and filanesib [1], Kif15-IN-2 could be tested in prostate cancer cell lines for its ability to suppress Kif15-driven mitotic rescue. Synergy with Eg5 inhibitors should be empirically evaluated, as demonstrated for Kif15-IN-1 [1]. All potency parameters must be determined de novo.

Intellectual Property and Prior Art Analysis for Kif15 Quinazolinedione Series

Kif15-IN-2, as Compound 14 from US 20040053948 A1 [2], is relevant for patent landscape analysis, freedom-to-operate assessments, and prior art searches concerning quinazolinedione-based Kif15 inhibitors. The patent's 2004 publication date establishes it as early prior art in the Kif15 inhibitor field.

Technical Documentation Hub

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